(4-FLUOROPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE
Description
Properties
IUPAC Name |
(4-fluorophenyl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c22-19-8-5-17(6-9-19)21(25)23-11-13-24(14-12-23)28(26,27)20-10-7-16-3-1-2-4-18(16)15-20/h1-10,15H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRSABVVPFAINK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)[4-(2-naphthylsulfonyl)piperazino]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-naphthylsulfonyl chloride to form 4-(2-naphthylsulfonyl)piperazine.
Introduction of the Fluorophenyl Group: The next step involves the reaction of 4-(2-naphthylsulfonyl)piperazine with 4-fluorobenzoyl chloride under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include piperazine, 2-naphthylsulfonyl chloride, and 4-fluorobenzoyl chloride. The reactions are typically carried out in solvents such as dichloromethane or toluene, and the products are purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)[4-(2-naphthylsulfonyl)piperazino]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4-Fluorophenyl)[4-(2-naphthylsulfonyl)piperazino]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-fluorophenyl)[4-(2-naphthylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Target Compound
- Key Features: 4-Fluorophenyl methanone: Provides electron-withdrawing effects, enhancing electrophilicity. 2-Naphthylsulfonyl: Increases lipophilicity and steric bulk compared to single-ring sulfonamides. Piperazine core: Facilitates hydrogen bonding and conformational flexibility.
Analog 1 : 2-(4-BENZHYDRYLPIPERAZINO)-1-(4-FLUOROPHENYL)-1-ETHANONE O-METHYLOXIME
- Molecular Formula : C₂₆H₂₈FN₃O
- Molecular Weight : 417.50 g/mol
- Key Differences: Benzhydryl substituent: A bulky diphenylmethyl group that may hinder solubility but improve receptor selectivity. O-Methyloxime: Introduces a hydrogen bond acceptor, altering pharmacokinetics compared to methanone.
Analog 2 : {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}[3-(TRIFLUOROMETHYL)PHENYL]METHANONE
- 3-Trifluoromethylphenyl methanone: Strong electron-withdrawing effects enhance stability and binding to hydrophobic pockets.
Analog 3 : 3-([4-(2-FLUOROPHENYL)PIPERAZINO]METHYL)-4-(4-METHOXYPHENYL)-1-PHENYL-2-AZETANONE
- Molecular Formula : C₂₇H₂₈FN₃O₂
- Molecular Weight : 445.53 g/mol
- Key Differences: Azetidinone ring: A strained β-lactam structure that may confer reactivity or target specificity (e.g., protease inhibition). 2-Fluorophenyl vs. 4-Fluorophenyl: Altered steric and electronic effects due to positional isomerism.
Data Table: Comparative Analysis
Research Findings and Implications
- Steric Hindrance : Analog 1’s benzhydryl group may limit off-target interactions but reduce aqueous solubility .
- Reactivity: Analog 3’s azetidinone ring could confer susceptibility to hydrolysis, necessitating formulation adjustments .
- Synthetic Accessibility : The target compound’s naphthylsulfonyl group requires multi-step synthesis, whereas smaller sulfonamides (e.g., Analog 2) are more straightforward .
Biological Activity
The compound (4-FLUOROPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE , also known as 1-(4-Fluorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine , has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into the compound's synthesis, biological properties, and relevant case studies.
- Molecular Formula : C20H19FN2O2S
- Molecular Weight : 374.44 g/mol
- CAS Number : 1280374
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent sulfonylation with naphthalene derivatives. The detailed synthetic pathway is essential for ensuring the purity and efficacy of the compound.
Antitumor Activity
Research has indicated that derivatives of this compound exhibit significant antitumor activity. In particular, studies have shown that certain analogs can inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent apoptosis in cancer cells. For example, a related compound demonstrated potent inhibitory activity against human class I HDAC isoforms and effectively induced G1 cell cycle arrest in myelodysplastic syndrome cell lines .
The proposed mechanism involves the modulation of epigenetic regulators, which can alter gene expression profiles associated with tumor progression. The compound's ability to increase acetyl-histone levels suggests a role in promoting tumor suppressor gene expression while inhibiting oncogenes.
Pharmacokinetics
Pharmacokinetic studies have shown favorable absorption and distribution profiles in animal models. The compound exhibits low toxicity and minimal inhibition of the hERG channel, indicating a potentially safe therapeutic window .
Case Studies
Q & A
Q. SAR Table :
Basic: What solvents and conditions optimize reaction yields?
Methodological Answer:
- Sulfonylation : Use anhydrous dichloromethane and triethylamine (yield: 75–85%) .
- Acylation : DMF as solvent with HATU/DIPEA (yield: 60–70%) .
Troubleshooting : Low yields may result from moisture; employ molecular sieves or dry solvents .
Advanced: How can in vivo efficacy be evaluated for neuroprotective potential?
Methodological Answer:
- Animal Models : Administer 10–50 mg/kg (IP) in rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s). Monitor dopamine levels via HPLC .
- PK/PD Studies : Measure plasma half-life (LC-MS/MS) and blood-brain barrier penetration (logP ~3.2 predicted) .
Controls : Compare with known neuroprotectants (e.g., rasagiline) .
Basic: What analytical techniques assess purity?
Methodological Answer:
- HPLC : Use a C18 column (ACN/water gradient, 0.1% TFA); retention time ~8.5 min .
- TLC : Hexane/ethyl acetate (3:1); Rf ≈ 0.4 .
Impurity Profiling : LC-MS identifies sulfonamide byproducts (<2% acceptable) .
Advanced: How does the sulfonyl group influence electronic properties?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level. Sulfonyl groups increase electron-withdrawing character (Mulliken charge: +0.35 on S) .
- Spectroscopic Analysis : IR shows S=O stretches at 1150–1300 cm⁻¹ .
Impact : Enhances binding to polar enzyme active sites (e.g., kinases) .
Basic: What are the compound’s solubility properties?
Methodological Answer:
- Solubility : Poor in water (<0.1 mg/mL); use DMSO for stock solutions (50 mM) .
- LogP : Predicted ~3.5 (Schrödinger’s QikProp), indicating moderate lipophilicity .
Advanced: Can this compound act as a dual inhibitor for kinases and GPCRs?
Methodological Answer:
- Kinase Assays : Test against CDK2 and Aurora A (IC50 < 1 μM expected due to sulfonyl interactions) .
- GPCR Screening : Radioligand binding for 5-HT1A (Ki < 10 nM predicted from piperazine analogs) .
Mechanistic Insight : Dual activity may arise from sulfonyl-pi interactions in kinase ATP pockets and piperazine-GPCR binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
